N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
Overview
Description
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide: is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 2-oxo-2H-chromene-6-sulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The ethoxy group or the sulfonamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that chromene derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-carboxamide
- N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-thioamide
- N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-phosphonamide
Comparison: Compared to these similar compounds, N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to the presence of the sulfonamide group. This functional group imparts distinct chemical and biological properties, such as increased solubility and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s interaction with biological targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-2-22-16-6-4-3-5-14(16)18-24(20,21)13-8-9-15-12(11-13)7-10-17(19)23-15/h3-11,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZZGGPQMIUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323721 | |
Record name | N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
873674-86-3 | |
Record name | N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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